3-Chloronaphtho[1,2,3-cd]indol-6(2h)-one
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Overview
Description
3-Chloronaphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of naphthoindoles. This compound is characterized by a fused ring system that includes a naphthalene ring and an indole moiety, with a chlorine atom attached to the naphthalene ring. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloronaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene precursor, which is then subjected to chlorination to introduce the chlorine atom. The indole ring is subsequently formed through cyclization reactions involving suitable reagents and catalysts.
Chlorination of Naphthalene: The naphthalene precursor is chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to obtain 3-chloronaphthalene.
Formation of Indole Ring: The chlorinated naphthalene undergoes cyclization with an appropriate amine, such as aniline, in the presence of a catalyst like palladium on carbon (Pd/C) to form the indole ring, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Chloronaphtho[1,2,3-cd]indol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOCH₃ in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Chloronaphtho[1,2,3-cd]indol-6(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in oncology.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloronaphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, interfering with cellular processes such as replication and transcription. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2,3-cd]indol-6(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Bromonaphtho[1,2,3-cd]indol-6(2H)-one: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.
3-Methylnaphtho[1,2,3-cd]indol-6(2H)-one: Contains a methyl group instead of chlorine, which can influence its steric and electronic properties.
Uniqueness
3-Chloronaphtho[1,2,3-cd]indol-6(2H)-one is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H8ClNO |
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Molecular Weight |
253.68 g/mol |
IUPAC Name |
12-chloro-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
InChI |
InChI=1S/C15H8ClNO/c16-12-6-5-10-13-11(7-17-14(12)13)8-3-1-2-4-9(8)15(10)18/h1-7,17H |
InChI Key |
OAVLXUDYBMXBCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CNC4=C(C=CC(=C34)C2=O)Cl |
Origin of Product |
United States |
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